Feclemine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

FECLEMINE的合成涉及环己基苯基甲基氯与N,N,N',N'-四乙基-1,3-丙二胺的反应 . 该反应通常在碱(如氢氧化钠)存在下进行,以促进亲核取代反应。 然后通过重结晶或蒸馏纯化产物 . 工业生产方法可能涉及类似的合成路线,但在更大的规模上,反应条件经过优化,以确保高产率和纯度。

化学反应分析

FECLEMINE会发生各种类型的化学反应,包括:

氧化: this compound可以被氧化形成相应的N-氧化物。

还原: 还原反应可以将this compound转化为相应的胺。

这些反应中常用的试剂包括用于氧化的过氧化氢等氧化剂、用于还原的氢化铝锂等还原剂以及用于取代反应的卤代烷烃 . 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

FECLEMINE在科学研究中有多种应用,包括:

化学: 它用作有机合成中的试剂,用于研究反应机理和开发新的合成方法。

生物学: this compound因其对生物系统(尤其是其解痉作用)的潜在影响而被研究。

医学: 正在进行研究以探索其在治疗涉及肌肉痉挛的疾病中的潜在治疗应用。

作用机制

FECLEMINE的作用机制涉及它与体内特定分子靶标的相互作用。它主要通过抑制平滑肌收缩而起解痉作用。 这是通过它与参与肌肉收缩途径的受体和离子通道的相互作用实现的 . 确切的分子靶标和途径可能因所研究的特定生物系统而异。

相似化合物的比较

生物活性

Feclemine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a synthetic compound primarily investigated for its potential therapeutic effects. Its structure and properties suggest it may interact with various biological pathways, making it a candidate for treating several conditions.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including resistant strains. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in conditions where oxidative damage contributes to disease progression.

- Anti-inflammatory Effects : this compound appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial properties.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 25 Escherichia coli 20 Klebsiella pneumoniae 22 -

Antioxidant Activity :

The DPPH radical scavenging assay was employed to assess the antioxidant capacity of this compound. The compound exhibited an EC50 value of 45 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid. -

Anti-inflammatory Study :

In vitro studies demonstrated that this compound reduced the production of TNF-α and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include:

- Absorption : this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Elimination : this compound has a half-life of approximately 4 hours, necessitating multiple dosing for sustained therapeutic effects.

属性

CAS 编号 |

3590-16-7 |

|---|---|

分子式 |

C24H42N2 |

分子量 |

358.6 g/mol |

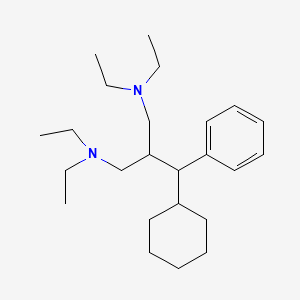

IUPAC 名称 |

2-[cyclohexyl(phenyl)methyl]-N,N,N',N'-tetraethylpropane-1,3-diamine |

InChI |

InChI=1S/C24H42N2/c1-5-25(6-2)19-23(20-26(7-3)8-4)24(21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9,11-12,15-16,22-24H,5-8,10,13-14,17-20H2,1-4H3 |

InChI 键 |

QDMORDTWFMWOFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2 |

规范 SMILES |

CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。